Orbofiban acetate hydrate is derived from a class of compounds known as 1,4-diphenyl-3-hydroxyalkyl-2-azetidinones. It is categorized under the International Patent Classification (IPC) related to therapeutic formulations and prodrugs linked to protein carriers, which enhance solubility and bioavailability . The compound is noted for its ability to modulate platelet aggregation, making it relevant in the context of acute coronary syndromes and other thromboembolic disorders.
The synthesis of orbofiban acetate hydrate involves multiple steps, typically starting from commercially available precursors. The detailed synthesis pathway includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .
The molecular structure of orbofiban acetate hydrate can be described by its chemical formula, which reflects its functional groups and stereochemistry. The compound features:
The stereochemistry of orbofiban is significant for its biological activity, as specific configurations can influence receptor binding affinity and efficacy .
Orbofiban acetate hydrate participates in several chemical reactions, particularly those involving:
These reactions are essential for understanding the pharmacokinetics and dynamics of orbofiban in clinical settings.
Orbofiban acetate hydrate functions primarily by inhibiting platelet aggregation through blockade of the glycoprotein IIb/IIIa receptor. This mechanism involves:
Studies have demonstrated that orbofiban exhibits dose-dependent inhibition of platelet aggregation in vitro and in vivo, supporting its therapeutic potential .
Orbofiban acetate hydrate possesses several notable physical and chemical properties:
These properties are critical for formulation development and ensuring effective delivery in clinical applications .
Orbofiban acetate hydrate has several significant applications in medicine:
Orbofiban acetate hydrate (chemical name: Acetic acid; 2-[[(1S)-1-carboxy-2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]carbamoyl]amino]ethyl ester hydrate) is a non-peptidic glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist. Its molecular formula is C₁₉H₂₇N₅O₆ (anhydrous equivalent), with a molecular weight of 421.46 g/mol (anhydrous) [1]. The structure integrates a biaryl scaffold featuring a central β-amino ester moiety critical for receptor binding. Key stereochemical elements include a chiral center at the C1 position of the β-amino ester backbone, which adopts the (S)-configuration to optimize interaction with the GPIIb/IIIa receptor’s RGD (arginine-glycine-aspartic acid) recognition site [3] [6].
The compound presents as a white to off-white crystalline solid. Its acetate salt form enhances aqueous solubility, while the hydrate component (typically monohydrate) influences crystallinity and stability. Orbofiban’s solubility profile includes high solubility in dimethyl sulfoxide (>100 mg/mL), moderate solubility in methanol, and limited solubility in aqueous buffers at physiological pH [8] [10]. The imidazol-2-yl group contributes to basicity (pKa ~7.2), allowing salt formation with acetic acid.
Table 1: Physicochemical Properties of Orbofiban Acetate Hydrate
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₇N₅O₆ (anhydrous salt) |
Molecular Weight | 421.46 g/mol (anhydrous) |
Crystal System | Monoclinic (hydrate form) |
Solubility in Water | >50 mg/mL (hydrate, 25°C) |
pKa | 7.2 (imidazole nitrogen) |
LogP (octanol/water) | 1.8 ± 0.2 |
Melting Point | 192–195°C (decomposition) |
The synthesis of Orbofiban centers on enantioselective production of the β-amino ester precursor, ethyl (3S)-3-amino-5-(4,5-dihydro-1H-imidazol-2-yl)phenylpentanoate. A key innovation involves enzymatic resolution using immobilized penicillin G amidase:
Post-resolution, the (S)-amine undergoes condensation with 2-ethoxycarbonylaminoacetic acid using carbodiimide coupling agents. Final acetate salt formation occurs via crystallization with acetic acid, followed by controlled hydration to produce the monohydrate. Process optimizations include:
Orbofiban acetate exists as a monohydrate under standard storage conditions (25°C/60% RH). The water molecule occupies specific lattice positions within the crystal structure, forming hydrogen bonds with the acetate anion (O–H···O=C) and imidazole nitrogen (N–H···O) [1]. Hydration profoundly impacts stability:
Table 2: Stability Profile of Hydrated vs. Anhydrous Orbofiban Acetate
Parameter | Monohydrate | Anhydrous Form |
---|---|---|
Storage Stability | >24 months (25°C/60% RH) | 6 months (25°C/40% RH) |
RH Sensitivity | Non-hygroscopic (<80% RH) | Hygroscopic (>40% RH) |
Dehydration | Onset: 40°C | N/A |
Photostability | Resistant (ICH Q1B) | Degrades upon UV exposure |
Orbofiban acetate hydrate belongs to the RGD-mimetic class of GPIIb/IIIa antagonists but differs significantly from intravenous (e.g., Abciximab) and oral analogs (e.g., Roxifiban) in structure and pharmacology:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: